Cas no 2138069-06-2 (tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate)

Tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its functionalized piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic applications. The methylamino and propoxy substituents introduce additional reactivity, enabling further derivatization for pharmaceutical or agrochemical development. Its well-defined structure and high purity ensure reproducibility in complex reactions. This compound is particularly useful in medicinal chemistry for constructing nitrogen-containing heterocycles, offering a balance of steric and electronic properties for targeted molecular design.
tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate structure
2138069-06-2 structure
Product name:tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate
CAS No:2138069-06-2
MF:C15H30N2O3
MW:286.410304546356
CID:5861765
PubChem ID:165495419

tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate
    • tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
    • 2138069-06-2
    • EN300-1143949
    • Inchi: 1S/C15H30N2O3/c1-6-11-19-15(12-16-5)7-9-17(10-8-15)13(18)20-14(2,3)4/h16H,6-12H2,1-5H3
    • InChI Key: NJOBQFJAWODXJW-UHFFFAOYSA-N
    • SMILES: O(CCC)C1(CNC)CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 286.22564282g/mol
  • Monoisotopic Mass: 286.22564282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.8Ų

tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143949-10g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1143949-0.05g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1143949-0.25g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1143949-2.5g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1143949-10.0g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2
10g
$3131.0 2023-06-09
Enamine
EN300-1143949-1.0g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2
1g
$728.0 2023-06-09
Enamine
EN300-1143949-5g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1143949-0.5g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1143949-0.1g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1143949-5.0g
tert-butyl 4-[(methylamino)methyl]-4-propoxypiperidine-1-carboxylate
2138069-06-2
5g
$2110.0 2023-06-09

tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate

Recent Advances in the Study of tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate (CAS: 2138069-06-2)

The compound tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate (CAS: 2138069-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine scaffold and functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

One of the key areas of research has been the optimization of synthetic routes for tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) reported an efficient and scalable synthesis method, achieving high yields and purity. The synthetic pathway involves multi-step reactions, including the protection of the piperidine nitrogen, followed by functionalization at the 4-position. This advancement is critical for ensuring the availability of the compound for further pharmacological evaluations.

Pharmacological studies have revealed that tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate exhibits notable activity as a modulator of certain neurotransmitter receptors. Preliminary in vitro assays demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in central nervous system (CNS) disorders. Researchers are particularly interested in its selectivity profile, which could minimize off-target effects and improve therapeutic outcomes.

In addition to its receptor modulation properties, recent investigations have explored the compound's pharmacokinetic characteristics. A study conducted by a team at the University of Cambridge (2024) utilized advanced mass spectrometry techniques to analyze the metabolic stability and bioavailability of tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate. The findings indicated moderate metabolic stability, with identified metabolites providing insights into potential structural modifications to enhance its drug-like properties.

The potential therapeutic applications of this compound are broad. Early-stage preclinical studies have investigated its efficacy in models of neuropathic pain and depression, with encouraging results. For instance, a rodent model study demonstrated that the compound significantly reduced pain responses and exhibited anxiolytic effects at non-sedative doses. These findings underscore its potential as a novel therapeutic agent for conditions with limited treatment options.

Despite these promising developments, challenges remain. The compound's solubility and formulation stability require further optimization to facilitate clinical translation. Researchers are also exploring derivatization strategies to improve its pharmacokinetic profile while retaining its pharmacological activity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the development of tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate-based therapeutics.

In conclusion, tert-butyl 4-(methylamino)methyl-4-propoxypiperidine-1-carboxylate (CAS: 2138069-06-2) represents a compelling candidate for further investigation in drug discovery. Its unique chemical structure, combined with promising pharmacological properties, positions it as a potential lead compound for CNS-related disorders. Continued research efforts will be essential to fully elucidate its therapeutic potential and overcome existing limitations.

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